In-Depth Technical Guide to the Physicochemical Properties of 5-Aminoacenaphthene
In-Depth Technical Guide to the Physicochemical Properties of 5-Aminoacenaphthene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 5-Aminoacenaphthene (C₁₂H₁₁N), a valuable compound in chemical research and a potential building block in drug discovery. Understanding these properties is critical for predicting the compound's behavior in various experimental and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Core Physicochemical Properties
The physicochemical characteristics of 5-Aminoacenaphthene are summarized below. This data is essential for designing and interpreting experiments, developing analytical methods, and for computational modeling.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₂H₁₁N | - | PubChem |
| Molecular Weight | 169.22 g/mol | Computed | PubChem |
| Melting Point | 108-110 °C | Experimental | Commercial |
| Boiling Point | 340.3 °C at 760 mmHg | Predicted | ChemSpider |
| Water Solubility | Predicted to be low | - | - |
| pKa (of conjugate acid) | Predicted to be in the range of 3-5 | - | - |
| LogP (Octanol-Water) | 3.3 | Computed (XLogP3) | PubChem |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of aromatic amines like 5-Aminoacenaphthene are outlined below. These protocols are based on established scientific principles and regulatory guidelines.
Melting Point Determination (Capillary Method)
The melting point is a fundamental indicator of a compound's purity.
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Principle: The temperature at which a substance transitions from a solid to a liquid phase is measured. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C).
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Methodology:
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A small, finely powdered sample of 5-Aminoacenaphthene is packed into a thin-walled capillary tube, sealed at one end.
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The capillary tube is placed in a calibrated melting point apparatus alongside a high-precision thermometer.
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The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (completion) are recorded as the melting point range.
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Water Solubility (Flask Method - OECD Guideline 105)
Solubility is a critical parameter influencing a drug's bioavailability.
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Principle: The saturation mass concentration of the substance in water is determined at a specific temperature.
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Methodology:
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An excess amount of 5-Aminoacenaphthene is added to a known volume of purified water in a flask.
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The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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The suspension is then filtered or centrifuged to separate the undissolved solid from the aqueous solution.
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The concentration of 5-Aminoacenaphthene in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.
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Principle: The pKa is determined by monitoring the pH of a solution of the compound as it is titrated with a strong acid or base. For an amine, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid.
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Methodology:
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A precise amount of 5-Aminoacenaphthene is dissolved in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
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The pH of the solution is measured after each addition of the titrant using a calibrated pH meter and electrode.
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A titration curve is generated by plotting pH versus the volume of titrant added.
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The pKa is calculated from the pH at the half-equivalence point, where half of the amine has been protonated.
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LogP Determination (Shake-Flask Method - OECD Guideline 117)
The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
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Principle: The ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium is determined.
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Methodology:
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A small amount of 5-Aminoacenaphthene is dissolved in a pre-saturated mixture of n-octanol and water.
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The mixture is shaken vigorously in a separatory funnel for a set period to allow for partitioning between the two phases and then left to stand until the phases have completely separated.
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Aliquots are carefully taken from both the n-octanol and aqueous layers.
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The concentration of 5-Aminoacenaphthene in each phase is quantified using an appropriate analytical method (e.g., HPLC-UV).
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
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Visualizations
The following diagrams illustrate key logical workflows and concepts relevant to the physicochemical characterization of 5-Aminoacenaphthene.
Figure 1: Logical workflow for the physicochemical characterization of a research compound.
Figure 2: Relationship between pH, pKa, and the ionization state of an amine.
